1-Bromo-2-Chlorotetrafluoroethane

Descripción general

Descripción

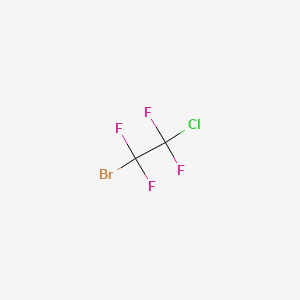

1-Bromo-2-Chlorotetrafluoroethane is a halogenated hydrocarbon with the molecular formula C₂BrClF₄. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2-Chlorotetrafluoroethane can be synthesized through the halogenation of tetrafluoroethylene. The reaction involves the addition of bromine and chlorine to tetrafluoroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where tetrafluoroethylene is exposed to bromine and chlorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2-Chlorotetrafluoroethane primarily undergoes substitution reactions due to the presence of halogen atoms. These reactions include nucleophilic substitution and electrophilic substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile such as hydroxide ion (OH⁻) or ammonia (NH₃). The reaction is typically carried out in a polar solvent like water or ethanol.

Electrophilic Substitution: This reaction involves the replacement of a halogen atom with an electrophile such as a nitronium ion (NO₂⁺). The reaction is usually carried out in the presence of a strong acid like sulfuric acid.

Major Products Formed:

Nucleophilic Substitution: The major products include 1-Hydroxy-2-Chlorotetrafluoroethane and 1-Amino-2-Chlorotetrafluoroethane.

Electrophilic Substitution: The major products include 1-Nitro-2-Chlorotetrafluoroethane.

Aplicaciones Científicas De Investigación

1-Bromo-2-Chlorotetrafluoroethane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: It is used in studies involving the interaction of halogenated hydrocarbons with biological systems.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated organic molecules.

Industry: It is used as a solvent and as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-Chlorotetrafluoroethane involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive towards nucleophilic and electrophilic agents. The molecular targets include various organic molecules that can undergo substitution reactions, leading to the formation of new compounds.

Comparación Con Compuestos Similares

- 1-Bromo-1,1,2,2-Tetrafluoroethane

- 1-Chloro-1,1,2,2-Tetrafluoroethane

- 1-Bromo-1,1-Difluoroethane

- 1-Chloro-1,1-Difluoroethane

Comparison: 1-Bromo-2-Chlorotetrafluoroethane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Actividad Biológica

1-Bromo-2-chlorotetrafluoroethane (CAS Number 354-53-0) is a halogenated organic compound that has garnered attention due to its potential biological activity and toxicity. This article explores the compound's biological effects, including mutagenicity, carcinogenicity, and other relevant toxicological data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂BrClF₄ |

| Molecular Weight | 195.42 g/mol |

| Boiling Point | 60°C |

| Density | 1.60 g/cm³ |

| Solubility | Soluble in water |

Mutagenicity

Research indicates that this compound exhibits mutagenic activity in various in vitro models. Studies have shown that it can induce mutations in bacterial strains and mammalian cell lines, suggesting a potential risk for genetic damage in exposed organisms .

Carcinogenicity

The compound is structurally related to known carcinogens such as 1,2-dibromoethane and 1,2-dichloroethane. The U.S. Environmental Protection Agency (EPA) has classified it as potentially carcinogenic based on its mutagenic properties and the lack of comprehensive long-term studies in humans or animals .

In Vitro Studies

- Bacterial Mutation Assays : In several assays, including the Ames test, this compound demonstrated increased mutation rates compared to control groups. These results underscore the compound's potential as a mutagen .

- Mammalian Cell Studies : Research involving mammalian cell lines has shown that exposure to varying concentrations of the compound leads to DNA strand breaks, indicating a risk for genotoxicity .

Environmental Impact

Due to its high volatility and solubility in water, this compound poses environmental risks, particularly in aquatic ecosystems where it can leach into groundwater or volatilize into the atmosphere .

Summary of Toxicity Data

| Study Type | Findings |

|---|---|

| In Vitro Mutagenicity | Positive results in bacterial assays |

| Mammalian Cell Lines | Induction of DNA damage |

| Chronic Toxicity | No significant data available |

Propiedades

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188880 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-53-0 | |

| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.